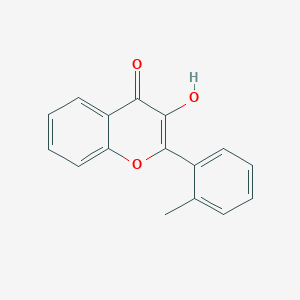

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

95911-70-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-hydroxy-2-(2-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)16-15(18)14(17)12-8-4-5-9-13(12)19-16/h2-9,18H,1H3 |

InChI Key |

MUMHVYNIIYDKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of o-tolualdehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Metal Coordination Reactions

The 3-hydroxy and ketone groups enable coordination with transition metals. A Pt(II) complex forms under alkaline conditions (pH 8.92–9.21), exhibiting a 1:2 stoichiometry (Pt:HToC) :

-

λₘₐₓ : 509–525 nm (yellow complex)

-

Stoichiometry Confirmation : Job’s method and mole ratio analyses confirm the 1:2 ratio .

-

Geometry : Square planar around Pt(II), stabilized by deprotonated hydroxyl groups .

Hydrogen-Bonding Interactions

The 3-hydroxy group participates in intermolecular O—H⋯O=C hydrogen bonds, forming centrosymmetric R₂²(10) ring motifs in the crystal lattice . These interactions influence solubility and stability:

Comparative Reactivity with Analogues

Reactivity differences arise from substituent positioning:

Key Research Findings

Scientific Research Applications

Chemical Applications

1. Synthesis of Heterocyclic Compounds

- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to the development of novel materials with enhanced properties.

2. Dyes and Pigments

- Benzopyran derivatives are utilized in the formulation of dyes and pigments due to their vibrant colors and stability under various conditions. Their application in textile industries highlights their practical significance.

Biological Applications

1. Antioxidant Properties

- Research indicates that 3-hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties, which can be leveraged in developing new antibiotics or preservatives in food and pharmaceutical industries.

Medicinal Applications

1. Therapeutic Potential in Cancer Treatment

- Preliminary studies suggest that this compound may have potential as an anticancer agent. Its ability to modulate signaling pathways involved in cell proliferation presents opportunities for cancer therapy.

2. Neurodegenerative Diseases

- The compound has been investigated for its effects on neurodegenerative diseases, particularly through its action on protein kinase C (PKC) isoforms. It has been identified as a selective inhibitor of PKC-zeta, which is relevant in the context of neurobiological processes associated with addiction and cognitive decline .

Data Tables

| Application Area | Description | References |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | |

| Biological | Antioxidant, anti-inflammatory, antimicrobial | |

| Medicine | Potential anticancer agent, neuroprotective |

Case Studies

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzopyran derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its utility as a natural antioxidant .

Case Study 2: Neuroprotective Effects

In a recent investigation into the effects of PKC-zeta inhibitors on psychostimulant abuse, this compound was found to selectively inhibit PKC-zeta activity, potentially aiding in the treatment of addiction-related disorders .

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Ortho vs. Para Substituents

3-Hydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one (QMJ-2)

- Structure : Differs by the methyl group position (para instead of ortho on the phenyl ring).

- Properties: Melting point: 250 ± 1°C (uncorrected) . Spectroscopic Data: IR and NMR signals indicate strong hydrogen bonding (e.g., -OH stretch at 3284 cm⁻¹) and aromatic interactions .

- Comparison : The para-methyl group may enhance planarity and binding to HDAC enzymes compared to the sterically hindered ortho-methyl derivative.

7-Hydroxy-8-methyl-3-o-tolyl-2-trifluoromethyl-chromen-4-one

Substituent-Type Variations

3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one

- Structure : Substitutes the phenyl group with a 4-methylbenzoyl (C₆H₄CO-) moiety.

- Biological Relevance : Identified in metabolic studies of Bombyx mori, showing a high fold change (FC = 110.47) and variable importance in projection (VIP = 2.07), indicating significant biological or metabolic activity .

3-Hydroxy-4'-methoxyflavone and 3-Hydroxy-4'-chloroflavone

Functional Group Additions

3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones

- Structure : Features a meta-hydroxyl group on the phenyl ring.

- Biological Activity : Acts as isoform-selective PKC-ζ inhibitors. The hydroxyl group is critical for activity, as benzyl-protected analogues lose potency .

- Comparison : The target compound’s ortho-methyl group lacks hydrogen-bonding capacity, suggesting divergent biological targets compared to hydroxylated analogues.

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one, also known as a chromen-4-one derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits significant biological activities , including:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially aiding in the treatment of various inflammatory conditions.

- Antimicrobial Activity : The compound demonstrates effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The hydroxy group in the structure allows for hydrogen bonding with proteins and nucleic acids, influencing their functions. This compound may also modulate key signaling pathways associated with inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic for inflammatory diseases |

| Antimicrobial | Effective against multiple bacterial strains (e.g., E. coli, S. aureus) |

Antimicrobial Studies

Recent studies have highlighted the broad-spectrum antimicrobial properties of this compound. For instance:

- In vitro tests demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in treating infections .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity using various assays, revealing that the compound effectively reduced oxidative stress markers in cellular models.

- Anti-inflammatory Effects : Another investigation focused on its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzopyrone derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Hydroxy-2-(2-methylphenyl)-4H-benzopyran | Structure | Antioxidant, anti-inflammatory, antimicrobial |

| 3-Hydroxy-2-(p-tolyl)-4H-benzopyran | Structure | Antimicrobial, moderate antioxidant |

| 3-Hydroxy-2-(phenyl)-4H-benzopyran | Structure | Anti-inflammatory, less potent than above |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.